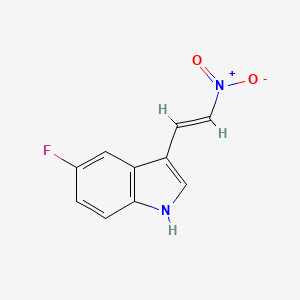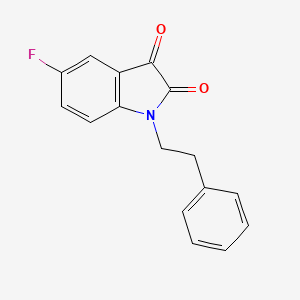
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Übersicht
Beschreibung
6-Hydroxy-4-methyl-1-benzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family, a class of organic compounds containing a fused benzene and furan ring system. Benzofurans are of significant interest due to their presence in various natural products and their diverse pharmacological activities.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent research. An innovative approach for constructing benzofuran-3(2H)-one scaffolds with a quaternary center has been developed using Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids. This method allows for the simultaneous formation of the benzofuran motif and a C3 carbonyl group, with the oxygen atom of the carbonyl group originating from molecular oxygen . Additionally, a protecting group-free, one-pot strategy has been reported for the synthesis of 2-bromo-6-hydroxybenzofurans, which serve as versatile intermediates for creating various benzofuran-based natural products . Another palladium-catalyzed method utilizes formic acid as the CO source for the intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols . Furthermore, a trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones has been described for the de novo synthesis of benzofurans .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary significantly depending on the substituents attached to the core benzofuran ring. For instance, in the compound 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran, the oxygen atom and the methyl group of the methylsulfinyl substituent are located on opposite sides of the benzofuran plane. The 4-fluorophenyl ring is also rotated, making a dihedral angle with the core benzofuran plane .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, which are essential for the synthesis of complex molecules. The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone has been studied, leading to the formation of a new benzofuran derivative through a Michael addition reaction under electro-decarboxylation . Additionally, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction involving a Friedländer condensation reaction under ultrasound irradiation conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of methylenedioxy groups and methylsulfinyl substituents can affect the compound's crystal structure and intermolecular interactions. In the case of 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran, intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers, and these interactions result in chains running along a specific axis in the crystal structure .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Oxidation Mechanisms
- Electrochemical Study : The electrochemical oxidation of certain acids in the presence of nucleophiles such as 4-hydroxy-1-methyl-2(1H)-quinolone leads to the formation of benzofuran derivatives. This study contributes to understanding the electrochemical synthesis and oxidation mechanisms of related compounds (Moghaddam et al., 2006).
Antitumor and Antimicrobial Applications
- Marine Fungal Derivatives : New compounds derived from marine endophytic fungi show moderate antitumor and antimicrobial activities. This includes derivatives of benzofuran, highlighting their potential in therapeutic applications (Xia et al., 2011).
Antiproliferative Activity
- Neolignans from Traditional Medicine : Certain neolignans isolated from traditional Chinese medicine show significant antiproliferative activity on human cancer cell lines. This includes benzofuran derivatives which indicate potential as cancer therapeutics (Ma et al., 2017).
Synthesis of Novel Derivatives
- Synthesis and Rearrangement : Research on the synthesis of tetrahydrofurobenzofurans and related compounds from benzofuran derivatives has shown potential in creating new chemical entities with various applications (Luo et al., 2005).
Receptor-Binding Studies
- Estrogen Receptor Affinity : The study of new benzofurans from Onobrychis ebenoides revealed their affinity for the estrogen receptor, which could have implications in hormone-related therapies (Halabalaki et al., 2000).
Acetylcholinesterase Inhibitory Activity
- Enzyme Inhibition : Specific carbamates of phenols derived from benzofuran have shown notable inhibitory activities against human acetylcholinesterase, suggesting their use in treating diseases like Alzheimer's (Luo et al., 2005).
Antitumor Agent Development
- Tubulin Polymerization Inhibition : Dihydrobenzofuran lignans, which are structurally related, have been studied for their potential as antitumor agents. They inhibit tubulin polymerization, indicating a new pathway for cancer treatment development (Pieters et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANZWCJQQFVOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429061 | |
| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |
CAS RN |
21861-32-5 | |
| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



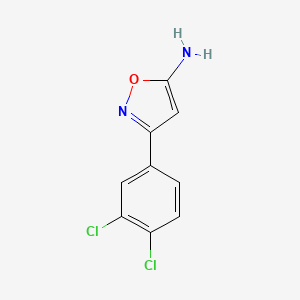
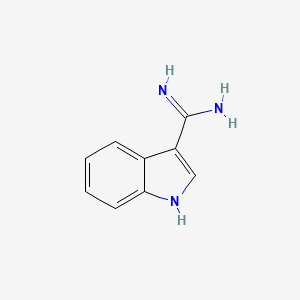

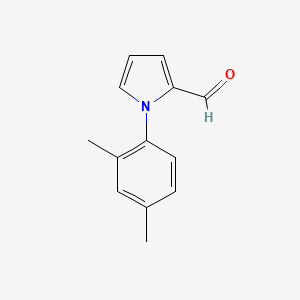
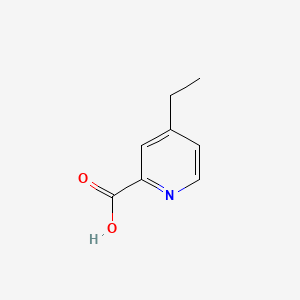
![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)
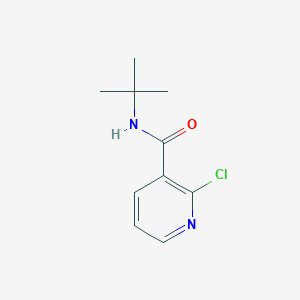
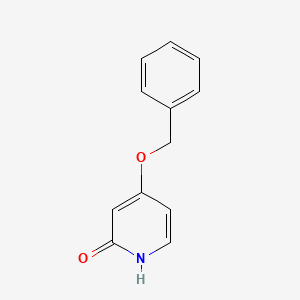
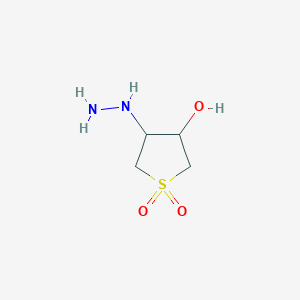
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
